2,5-Dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16403549
Molecular Formula: C25H21N3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N3S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C25H21N3S/c1-17-15-23(29-16-21-13-8-12-19-9-6-7-14-22(19)21)28-25(26-17)24(18(2)27-28)20-10-4-3-5-11-20/h3-15H,16H2,1-2H3 |
| Standard InChI Key | OKPASNNAAMQOQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC4=CC=CC=C43)C)C5=CC=CC=C5 |
Introduction
Structural Characteristics
The compound consists of a pyrazolo[1,5-a]pyrimidine core with the following substituents:
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2,5-dimethyl groups: These enhance the lipophilicity and may influence biological activity.
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7-[(naphthalen-1-ylmethyl)sulfanyl] group: This bulky substituent contributes to hydrophobic interactions in biological systems and may play a role in receptor binding.
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3-phenyl group: Commonly found in bioactive molecules, this group enhances π–π stacking interactions.
Molecular Formula:
CHNS
General Features:
The presence of sulfur and aromatic groups suggests potential for strong intermolecular interactions such as hydrogen bonding, π-stacking, and hydrophobic effects.
General Synthetic Pathway:
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:
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Formation of the pyrazole ring: This is achieved via cyclization reactions involving hydrazines and diketones.
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Construction of the pyrimidine ring: Condensation reactions with appropriate reagents such as β-ketoesters or amidines.
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Functionalization at specific positions: Introduction of substituents like phenyl or sulfanyl groups through nucleophilic substitutions or coupling reactions.
For this compound:
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The naphthalen-1-ylmethylsulfanyl group can be introduced via thiol alkylation using naphthalenemethyl chloride.
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The 3-phenyl group can be added via Friedel-Crafts acylation or Suzuki coupling.
Pyrazolo[1,5-a]pyrimidine Derivatives:
This scaffold is widely studied for its pharmacological properties. Research highlights include:
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Enzyme Inhibition: Many derivatives inhibit kinases or ATP synthase enzymes, making them candidates for anticancer or antimicrobial therapies .
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Antimycobacterial Activity: Substituted pyrazolo[1,5-a]pyrimidines have shown potent inhibition against Mycobacterium tuberculosis by targeting ATP synthase .
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Antioxidant and Anticancer Properties: Related derivatives exhibit cytotoxicity against cancer cell lines due to their ability to intercalate DNA or inhibit specific signaling pathways .
While specific data on this compound’s activity is unavailable, its structural features suggest potential roles in similar therapeutic areas.
Pharmaceutical Applications:
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Antimicrobial Agents: By modifying substituents at positions 3 and 7, derivatives may target bacterial enzymes or membranes.
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Cancer Therapeutics: The phenyl and naphthalenyl groups could enhance binding affinity to cancer-related proteins.
Material Science:
The compound’s aromatic nature also makes it a candidate for applications in organic electronics or as intermediates in dye synthesis.
Research Outlook
Further studies are required to:
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Investigate its biological activity through in vitro assays.
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Optimize its pharmacokinetics by modifying substituents to improve solubility and bioavailability.
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Explore potential toxicity profiles.
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